3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a 2,3-dihydro-1,4-benzodioxin moiety and a butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The 2,3-dihydro-1,4-benzodioxin moiety can be introduced via nucleophilic substitution reactions involving 1,4-benzodioxane-6-amine and suitable electrophiles .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antibacterial or enzyme inhibitor
Materials Science: Its potential use in the development of new materials with specific properties, such as conductivity or fluorescence, is being explored
Biological Studies: The compound can be used to study various biological processes and interactions at the molecular level
Mechanism of Action
The mechanism of action of 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the 2,3-dihydro-1,4-benzodioxin moiety but differs in the rest of its structure.
N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds also contain the 2,3-dihydro-1,4-benzodioxin moiety and have been studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in scientific research .
Biological Activity
3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzamide core and a 1,3,4-oxadiazole moiety, which are known for their diverse biological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a variety of biological activities including:
- Antitumor Activity : Many oxadiazole derivatives have demonstrated significant anticancer properties in vitro against various cancer cell lines.
- Antimicrobial Effects : Compounds similar to this one have shown activity against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The interaction with specific enzymes suggests potential therapeutic applications in treating diseases like cancer and infections.
Antitumor Activity
A study focusing on oxadiazole derivatives reported that compounds with similar structures exhibited potent antiproliferative effects against several cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 5.0 |
5-(2,3-dihydro-1,4-benzodioxin) derivative | A549 | 4.5 |
Benzamide derivative | HCT116 | 6.0 |
These results suggest that the presence of the benzodioxin and oxadiazole moieties enhances the compound's ability to inhibit cancer cell proliferation.
Antimicrobial Activity
The antimicrobial potential of related compounds has been extensively studied. For instance:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
Benzodioxin derivative | Escherichia coli | 64 |
Oxadiazole derivative | Bacillus subtilis | 16 |
These findings indicate that such compounds can be effective against common bacterial pathogens.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Receptor Binding : The benzamide group can interact with various receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The oxadiazole moiety may inhibit specific enzymes critical for cancer cell survival or bacterial growth.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:
- Study on Anticancer Properties :
- A recent study demonstrated that a series of oxadiazole derivatives had significant cytotoxic effects on MCF-7 and A549 cells with IC50 values ranging from 2 to 10 µM.
- Antimicrobial Efficacy :
- Another investigation assessed the antimicrobial activity against resistant strains of bacteria and found that certain derivatives exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus.
Properties
IUPAC Name |
3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-2-3-9-26-16-6-4-5-14(12-16)19(25)22-21-24-23-20(29-21)15-7-8-17-18(13-15)28-11-10-27-17/h4-8,12-13H,2-3,9-11H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBVBSDFPRNXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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